molecular formula C23H24Sn B11947691 4-Pentenyl(triphenyl)stannane

4-Pentenyl(triphenyl)stannane

Cat. No.: B11947691
M. Wt: 419.1 g/mol
InChI Key: JIQQGTQIIZOEEA-UHFFFAOYSA-N
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Description

(4-PENTEN-1-YL)TRIPHENYLTIN is an organotin compound with the molecular formula C23H24Sn. It is characterized by the presence of a triphenyltin moiety attached to a 4-penten-1-yl group. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-PENTEN-1-YL)TRIPHENYLTIN typically involves the reaction of triphenyltin chloride with 4-penten-1-yl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of (4-PENTEN-1-YL)TRIPHENYLTIN follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: (4-PENTEN-1-YL)TRIPHENYLTIN can undergo oxidation reactions, leading to the formation of oxides or hydroxides.

    Reduction: This compound can be reduced to form lower oxidation state tin compounds.

    Substitution: It can participate in substitution reactions where the triphenyltin moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organolithium compounds are employed.

Major Products:

    Oxidation: Formation of triphenyltin oxide or hydroxide.

    Reduction: Formation of di- or mono-phenyltin compounds.

    Substitution: Formation of various organotin derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: (4-PENTEN-1-YL)TRIPHENYLTIN is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the study of organotin chemistry and its reactivity.

Biology and Medicine: Organotin compounds, including (4-PENTEN-1-YL)TRIPHENYLTIN, have been studied for their potential biological activities. They exhibit cytotoxic properties and are being investigated for their use in anticancer therapies.

Industry: In the industrial sector, (4-PENTEN-1-YL)TRIPHENYLTIN is used as a stabilizer in the production of polyvinyl chloride (PVC). It helps in preventing the degradation of PVC during processing and extends the material’s lifespan.

Mechanism of Action

The mechanism of action of (4-PENTEN-1-YL)TRIPHENYLTIN involves its interaction with cellular proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The compound’s ability to interfere with protein function makes it a potential candidate for anticancer drug development.

Comparison with Similar Compounds

  • (3-PYRIDYL)TRIPHENYLTIN
  • (4-METHOXYPHENYL)TRIPHENYLTIN
  • (P-TOLYL)TRIPHENYLTIN
  • (1-NAPHTHYL)TRIPHENYLTIN

Comparison: (4-PENTEN-1-YL)TRIPHENYLTIN is unique due to the presence of the 4-penten-1-yl group, which imparts distinct reactivity and properties compared to other triphenyltin compounds. For instance, (3-PYRIDYL)TRIPHENYLTIN contains a pyridyl group, which influences its electronic properties and reactivity differently. Similarly, (4-METHOXYPHENYL)TRIPHENYLTIN has a methoxy group that affects its chemical behavior.

Properties

Molecular Formula

C23H24Sn

Molecular Weight

419.1 g/mol

IUPAC Name

pent-4-enyl(triphenyl)stannane

InChI

InChI=1S/3C6H5.C5H9.Sn/c3*1-2-4-6-5-3-1;1-3-5-4-2;/h3*1-5H;3H,1-2,4-5H2;

InChI Key

JIQQGTQIIZOEEA-UHFFFAOYSA-N

Canonical SMILES

C=CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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